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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033 Get Quote

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

Introduction
2-(4-Fluorophenyl)acetaldehyde, also known as p-fluorophenylacetaldehyde, is an aromatic

aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2]

Its structure, featuring a reactive aldehyde group and a fluorinated phenyl ring, makes it a

valuable precursor and building block for the synthesis of more complex molecules, including

pharmaceuticals and agrochemicals.[3][4] The presence of the fluorine atom can modulate the

electronic properties of the molecule, influencing its reactivity and the pharmacological profile

of its derivatives.[5]

This technical guide provides a comprehensive overview of the core physical, chemical, and

safety properties of 2-(4-Fluorophenyl)acetaldehyde. It includes detailed data, experimental

protocols, and logical workflows designed for researchers, scientists, and professionals in drug

development.

General Information and Identifiers
Correctly identifying a chemical compound is critical for research and safety. The following

table summarizes the key identifiers for 2-(4-Fluorophenyl)acetaldehyde.[1]
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Identifier Value Source

IUPAC Name
2-(4-

fluorophenyl)acetaldehyde
[1]

CAS Number 1736-67-0 [1][2][6][7][8][9]

Molecular Formula C₈H₇FO [1][2][6][8]

Molecular Weight 138.14 g/mol [1][7][8][9]

Canonical SMILES C1=CC(=CC=C1CC=O)F [1]

InChI
InChI=1S/C8H7FO/c9-8-3-1-

7(2-4-8)5-6-10/h1-4,6H,5H2
[1]

InChIKey
KCXZRESSSSYYCW-

UHFFFAOYSA-N
[1]

Physical Properties
2-(4-Fluorophenyl)acetaldehyde is a colorless to light yellow liquid at room temperature.[7]

[10] Its key physical properties are compiled below.

Property Value Source

Physical Form Liquid [7][9][10][11]

Boiling Point
204.6 °C at 760 mmHg 63-65

°C at 5-6 Torr
[2][4][6][7]

Density 1.1 g/cm³ - 1.116 g/cm³ [2][6][7][11]

Flash Point 74.6 °C [2][4][6]

Refractive Index 1.49 - 1.493 [2][6][11]

Vapor Pressure 0.3 ± 0.4 mmHg at 25°C [2]

Chemical and Computational Properties
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Computational descriptors help predict the behavior of a compound, such as its lipophilicity and

potential for forming hydrogen bonds.

Property Value Source

XLogP3 1.6 [1][6]

Hydrogen Bond Donor Count 0 [1][6]

Hydrogen Bond Acceptor

Count
2 [1][6]

Rotatable Bond Count 2 [1][6]

Exact Mass 138.048093005 Da [1][6]

Complexity 106 [1][6]

Reactivity and Stability
Reactivity: The chemical reactivity of 2-(4-Fluorophenyl)acetaldehyde is dominated by its

aldehyde functional group, which is susceptible to oxidation to form the corresponding

carboxylic acid and reduction to form 2-(4-fluorophenyl)ethanol. It readily undergoes

nucleophilic addition reactions typical of aldehydes. The electron-withdrawing nature of the

fluorine atom at the para-position of the phenyl ring can influence the reactivity of the benzylic

position, potentially decreasing the rate of reactions that proceed through a transition state with

a positive charge buildup at this position.[5]

Stability and Storage: Like many aldehydes, 2-(4-Fluorophenyl)acetaldehyde can be

sensitive to air and may oxidize over time. For long-term storage, it is recommended to keep

the compound in a cool, dry place under an inert atmosphere, such as nitrogen.[7][9][10]

Specific storage temperatures cited include 2-8°C or in a freezer under -20°C.[7][9][10]

Synthesis and Analysis Workflows
The following diagrams illustrate a typical workflow for the synthesis and subsequent analytical

characterization of 2-(4-Fluorophenyl)acetaldehyde.
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Synthesis Workflow

Starting Material:
2-(4-Fluorophenyl)ethanol

Oxidation Reaction

Oxidizing Agent
(e.g., PCC in CH₂Cl₂)

Reaction Quenching
& Aqueous Workup

Purification
(e.g., Column Chromatography)

Final Product:
2-(4-Fluorophenyl)acetaldehyde

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-(4-Fluorophenyl)acetaldehyde.
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Analytical Characterization Workflow

Spectroscopic Analysis

Purified Sample of
2-(4-Fluorophenyl)acetaldehyde

Data Acquisition

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(GC-MS)

FTIR Spectroscopy

Spectral Interpretation

Structure & Purity
Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural confirmation and purity analysis of the synthesized

compound.

Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-(4-
fluorophenyl)ethanol
This protocol describes a generalized method for synthesizing 2-(4-
Fluorophenyl)acetaldehyde.

Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve

2-(4-fluorophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as

dichloromethane (CH₂Cl₂).
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Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5

equivalents) portion-wise at room temperature. The reaction mixture is typically stirred for

several hours.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the

starting alcohol is consumed.

Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and

filter it through a pad of silica gel or celite to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

product by flash column chromatography on silica gel, using an appropriate eluent system

(e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-(4-
Fluorophenyl)acetaldehyde.

Protocol 2: Analytical Characterization
This protocol outlines the steps to confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

Expected ¹H NMR signals: A doublet for the aldehyde proton (~9.7 ppm), a doublet for the

methylene protons (~3.6 ppm), and aromatic signals consistent with a 1,4-disubstituted

benzene ring.

Expected ¹³C NMR signals: An aldehyde carbon signal (~200 ppm), a methylene carbon

signal, and four distinct aromatic carbon signals.

Expected ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS):

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
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Inject the solution into a GC-MS system.

The GC will confirm the purity of the sample (ideally a single peak).

The MS will provide the mass-to-charge ratio (m/z) of the molecular ion, which should

correspond to the molecular weight of the compound (138.14 g/mol ), and a characteristic

fragmentation pattern.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy:

Acquire an IR spectrum of the neat liquid sample.

Expected characteristic peaks: A strong C=O stretch for the aldehyde at ~1720-1740 cm⁻¹,

C-H stretches for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, and C-F

stretching vibrations.

Role in Drug Discovery
While direct involvement in specific signaling pathways for 2-(4-Fluorophenyl)acetaldehyde is

not extensively documented, its primary value lies in its role as a versatile chemical scaffold in

the drug discovery process.
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Role as a Building Block in Drug Discovery

Starting Scaffold:
2-(4-Fluorophenyl)acetaldehyde

Derivative Synthesis
(e.g., reductive amination,

Wittig reaction, etc.)

Compound Library
(Diverse Structures)

High-Throughput
Biological Screening

Hit Identification

Lead Optimization
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Caption: Conceptual workflow illustrating the use of the title compound in a drug discovery

pipeline.

Safety and Hazards
2-(4-Fluorophenyl)acetaldehyde is associated with several hazards and requires careful

handling in a laboratory setting.
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Hazard Type
GHS Statement
Code

Description Source

Acute Toxicity H302 Harmful if swallowed [1][9][12]

Skin Irritation H315 Causes skin irritation [1][9][12]

Eye Irritation H319
Causes serious eye

irritation
[1][9][12]

Respiratory Irritation H335
May cause respiratory

irritation
[9][12]

Aquatic Hazard H412

Harmful to aquatic life

with long lasting

effects

[1]

Precautionary Measures (P-Statements): Standard precautions include avoiding breathing

vapors, wearing protective gloves, eye protection, and face protection (P261, P280).[9][12] In

case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).

[9][12] If swallowed, call a poison center or doctor if you feel unwell (P301+P312).[9] Handlers

should ensure adequate ventilation and use the substance in a chemical fume hood.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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